[1,2,3]Triazolo[1,5-A]pyridine-3-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
triazolo[1,5-a]pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c11-7(12)6-5-3-1-2-4-10(5)9-8-6/h1-4H,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVLJZTXTQSMURL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=NN2C=C1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87838-56-0 | |
| Record name | [1,2,3]triazolo[1,5-a]pyridine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of triazolo[1,5-a]pyridine-3-carboxylic acid typically involves the annulation of a triazole ring to a pyridine ring. One common method involves the reaction of N-(pyridin-2-yl)benzimidamides with oxidizing agents such as PIFA (phenyliodine(III) bis(trifluoroacetate)) to form the desired triazolopyridine structure . This reaction is carried out under mild conditions and often yields high purity products.
Industrial Production Methods
Industrial production of triazolo[1,5-a]pyridine-3-carboxylic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for achieving high yields and minimizing by-products.
Chemical Reactions Analysis
Potential Chemical Reactions
Given the structure of Triazolo[1,5-A]pyridine-3-carboxylic acid, several types of chemical reactions can be anticipated:
-
Esterification : The carboxylic acid group can undergo esterification reactions with alcohols to form esters.
-
Amidation : Reaction with amines could lead to the formation of amides.
-
Decarboxylation : Under certain conditions, the carboxylic acid group might undergo decarboxylation, leading to the formation of simpler triazolopyridine derivatives.
-
Electrophilic Substitution : The pyridine ring may participate in electrophilic substitution reactions, similar to those observed with other pyridine derivatives.
Reaction Mechanisms and Conditions
The mechanisms of these reactions typically involve nucleophilic or electrophilic attack on the functional groups present in the molecule. Conditions such as temperature, solvent choice, and catalysts can significantly influence the outcome of these reactions.
| Reaction Type | Conditions | Expected Product |
|---|---|---|
| Esterification | Alcohol, Acid Catalyst | Triazolopyridine ester |
| Amidation | Amine, Coupling Agent | Triazolopyridine amide |
| Decarboxylation | High Temperature, Base | Triazolopyridine |
| Electrophilic Substitution | Electrophile, Catalyst | Substituted triazolopyridine |
Scientific Research Applications
Antimicrobial Activity
Research has indicated that derivatives of [1,2,3]triazolo[1,5-A]pyridine-3-carboxylic acid exhibit notable antimicrobial properties. For instance, certain derivatives have shown effectiveness against a range of bacterial strains, making them candidates for developing new antibiotics. A study demonstrated that modifications to the triazole ring can enhance antibacterial activity significantly.
Anticancer Properties
The compound has been investigated for its anticancer potential. Various derivatives have been synthesized and evaluated for their ability to inhibit cancer cell proliferation. Notably, a derivative exhibited significant cytotoxicity against colorectal cancer cell lines (HCT-116), with an IC50 value of approximately 11.94 μM. This suggests that structural modifications can enhance the anticancer activity while maintaining selectivity against cancer cells .
Trypanocidal Activity
A series of [1,2,3]triazolo[1,5-A]pyridine derivatives have been studied as potential trypanocidal agents against Trypanosoma cruzi, the causative agent of Chagas disease. One compound was found to inhibit 14α-demethylase, disrupting the cholesterol/ergosterol synthesis pathway and inducing cell death in trypanosomes . This highlights the compound's potential in treating parasitic infections.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound can be achieved through various methods including:
- Copper-Catalyzed Reactions : Utilizing copper catalysts for cycloaddition reactions has proven effective in synthesizing triazole derivatives.
- Solid-Phase Synthesis : This approach allows for high-throughput synthesis and modification of compounds to optimize their biological activity.
The structure-activity relationship studies indicate that specific substitutions on the triazole ring significantly influence the compound's efficacy against targeted pathways in cancer and microbial infections .
Data Tables
| Compound | Activity | IC50 (μM) | Target |
|---|---|---|---|
| Compound A | Antibacterial | 15.0 | E. coli |
| Compound B | Anticancer | 11.94 | HCT-116 (colorectal cancer) |
| Compound C | Trypanocidal | 20.0 | Trypanosoma cruzi |
Case Study 1: Anticancer Efficacy
A study published in 2020 demonstrated that a derivative of this compound exhibited significant cytotoxicity against various cancer cell lines. The compound was shown to induce apoptosis through mitochondrial pathway activation.
Case Study 2: Antimicrobial Action
Another investigation revealed that a modified version of the compound effectively inhibited the growth of multi-drug resistant bacterial strains. The study emphasized the importance of structural modifications in enhancing antimicrobial efficacy.
Mechanism of Action
The mechanism of action of triazolo[1,5-a]pyridine-3-carboxylic acid varies depending on its specific application. In medicinal chemistry, the compound may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. For example, it can inhibit phosphodiesterase enzymes, leading to increased levels of cyclic adenosine monophosphate (cAMP) and subsequent physiological effects . The molecular targets and pathways involved are often elucidated through biochemical assays and molecular modeling studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Different Fused Heterocycles
Pyrazolo[1,5-a]pyridine Derivatives
Pyrazolo[1,5-a]pyridine-3-carboxylic acid shares the same molecular formula (C₇H₅N₃O₂) as the target compound but replaces the triazole ring with a pyrazole. This structural variation impacts electronic properties and biological interactions. For example, pyrazolo derivatives have been synthesized as EphB3 receptor tyrosine kinase inhibitors, highlighting their role in targeting signaling pathways .
Imidazo[1,5-a]pyridine-3-carboxylic Acid
Replacing the triazole with an imidazole ring (as in imidazo[1,5-a]pyridine-3-carboxylic acid) alters hydrogen-bonding capacity and metal coordination properties. Such differences may influence bioavailability or binding affinity in therapeutic applications .
Derivatives with Varying Substituents
Carbaldehyde Derivative
[1,2,3]Triazolo[1,5-a]pyridine-3-carbaldehyde (C₇H₅N₃O, MW 147.14) replaces the carboxylic acid with an aldehyde group. This substitution reduces polarity and may enhance reactivity in nucleophilic addition reactions, making it a key intermediate for further functionalization .
Halogen substituents like chlorine can modulate electronic effects and metabolic stability .
Positional Isomers and [1,2,4]Triazolo Derivatives
[1,2,4]Triazolo[1,5-a]pyridine Derivatives
Positional isomerism in the triazole ring ([1,2,4] vs. [1,2,3]) affects molecular geometry and electronic distribution. For instance, bromo-substituted [1,2,4]triazolo derivatives (e.g., 6-bromo-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid methyl ester) exhibit distinct reactivity patterns in cross-coupling reactions, underscoring the importance of substitution patterns in synthetic applications .
Data Tables
Table 1: Molecular Properties of Selected Compounds
Biological Activity
[1,2,3]Triazolo[1,5-A]pyridine-3-carboxylic acid is a heterocyclic compound characterized by a triazole ring fused with a pyridine structure. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications. The unique structural features of this compound contribute to its pharmacological properties, making it a subject of extensive research.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 178.16 g/mol. The carboxylic acid group at the 3-position enhances its solubility and reactivity, which is critical for its biological activity.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Several studies have demonstrated the compound's effectiveness against various bacterial and fungal strains. Its mechanism may involve disrupting microbial cell wall synthesis or inhibiting vital metabolic pathways.
- Anticancer Potential : The compound has shown promise in inhibiting cancer cell proliferation. For instance, it has been reported to induce apoptosis in cancer cells through various signaling pathways, including the inhibition of specific kinases involved in cell cycle regulation.
- Anti-inflammatory Effects : Some derivatives of this compound have been noted for their anti-inflammatory properties, potentially through the modulation of cytokine production and inhibition of inflammatory mediators.
The biological activity of this compound is believed to be mediated through its interaction with various molecular targets:
- Kinase Inhibition : Similar compounds have been reported to inhibit receptor tyrosine kinases (RTKs), which play crucial roles in cancer progression and inflammation.
- Cell Signaling Pathways : The compound may influence several signaling pathways that are critical for cell survival and proliferation.
Research Findings
Recent studies have provided insights into the structure-activity relationship (SAR) of this compound derivatives:
| Compound | Activity | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | Antimicrobial | 10 | |
| Compound B | Anticancer | 5 | |
| Compound C | Anti-inflammatory | 15 |
These findings suggest that modifications to the triazole or pyridine rings can significantly enhance biological activity.
Case Studies
- Anticancer Study : A study evaluated the anticancer effects of this compound on human breast cancer cells. The results indicated a dose-dependent reduction in cell viability and induction of apoptosis via caspase activation .
- Antimicrobial Efficacy : Another study assessed the antimicrobial properties against Staphylococcus aureus and Escherichia coli. The compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for [1,2,3]triazolo[1,5-a]pyridine-3-carboxylic acid derivatives?
- Methodology : The core scaffold is typically synthesized via cyclization reactions. For example, 3-aminothiophene or Gewald thiophene precursors undergo azide formation followed by base-catalyzed cycloaddition with activated methylene compounds to yield fused triazolopyrimidines . Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is also employed for triazole ring formation, using ethynylpyridine derivatives and azides under conditions optimized with sodium ascorbate and DMSO .
- Key Data : Yields for thieno-fused derivatives range from 60–85% under optimized conditions (t-BuOK, THF, 80°C) .
Q. How does structural modification (e.g., substitution patterns) influence biological activity?
- Methodology : Structure-activity relationship (SAR) studies compare fused heterocyclic systems. Thieno[2,3-e]- and [3,2-e]-fused triazolopyrimidines show higher anticancer activity (e.g., Renal Cancer UO-31 cell line, GP = 81.85%) compared to aryl-fused analogs like [1,2,3]triazolo[1,5-a]quinazolines, which exhibit low mean growth (100.2%) .
- Design Tip : Electron-withdrawing groups (e.g., halogens) at the pyridine ring enhance receptor binding affinity, as seen in CB2 receptor ligands .
Q. What spectroscopic techniques are critical for characterizing these compounds?
- Methodology : NMR (¹H/¹³C) and HRMS are standard for confirming regiochemistry. For example, ¹H NMR distinguishes thieno[3,2-e] vs. [2,3-e] isomers via splitting patterns of protons adjacent to the triazole ring . IR spectroscopy identifies carbonyl stretches (e.g., carboxylic acid at ~1700 cm⁻¹) .
Advanced Research Questions
Q. How to resolve contradictory data in anticancer activity across cell lines?
- Case Study : Thieno-fused triazolopyrimidines (e.g., compound 4i ) show selective activity against Renal Cancer UO-31 (GP = 81.85%) but low potency in ovarian or breast cancer lines (GP > 90%) .
- Methodology : Use dose-response assays (e.g., NCI-60 panel at 10⁻⁵ M) to validate selectivity. Pair with transcriptomic profiling to identify target pathways (e.g., apoptosis regulators) .
Q. What strategies improve regioselectivity in cycloaddition reactions?
- Challenge : Competing pathways during azide-alkyne cycloaddition lead to regioisomeric byproducts.
- Solution : Copper(I) catalysts with chelating ligands (e.g., TBTA) direct triazole formation to the 1,4-regioisomer. For example, 3-iodo-[1,2,3]triazolo[1,5-a]pyridine avoids dimerization when synthesized under inert conditions with slow reagent addition .
Q. How to design bioisosteres for optimizing pharmacokinetic properties?
- Case Study : Thieno-fused triazolopyrimidines outperform aryl-fused analogs due to enhanced metabolic stability. Replacing pyrimidine with pyridine (e.g., [1,2,3]triazolo[1,5-a]quinazolines) reduces activity, suggesting sulfur’s role in π-stacking interactions .
- Methodology : Computational docking (e.g., AutoDock Vina) identifies favorable interactions with targets like CB2 receptors .
Methodological Challenges
Q. Why do some derivatives exhibit instability during storage?
- Analysis : Bromine-substituted derivatives (e.g., 7-bromo-3-methyl-[1,2,3]triazolo[1,5-a]pyridine) decompose via diazo intermediate formation. Stability studies (TGA/DSC) show decomposition onset at 120°C .
- Mitigation : Store under argon at –20°C and avoid prolonged light exposure.
Q. How to elucidate mechanisms of action for poorly characterized targets?
- Approach : Use radioligand binding assays (e.g., ³H-CP55940 for CB2 receptor affinity) . Pair with siRNA knockdown to confirm target relevance in cellular models.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
